molecular formula C14H11N5O4 B15343243 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo- CAS No. 42939-86-6

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-

Cat. No.: B15343243
CAS No.: 42939-86-6
M. Wt: 313.27 g/mol
InChI Key: NSFAEYWEEUWUQO-UHFFFAOYSA-N
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Description

This compound is an azo-functionalized 3-pyridinecarbonitrile derivative characterized by a 1,2-dihydropyridinone core, a hydroxyl group at position 6, a methyl group at position 4, and a 2-methyl-4-nitrophenylazo substituent at position 3. The azo group (-N=N-) is a critical chromophore, making this compound relevant in dye chemistry and materials science. Its structure combines electron-withdrawing (nitrile, nitro) and electron-donating (hydroxy, methyl) groups, influencing its electronic properties and reactivity .

Properties

CAS No.

42939-86-6

Molecular Formula

C14H11N5O4

Molecular Weight

313.27 g/mol

IUPAC Name

2-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)diazenyl]-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H11N5O4/c1-7-5-9(19(22)23)3-4-11(7)17-18-12-8(2)10(6-15)13(20)16-14(12)21/h3-5H,1-2H3,(H2,16,20,21)

InChI Key

NSFAEYWEEUWUQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C(=C(NC2=O)O)C#N)C

Origin of Product

United States

Biological Activity

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo- is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Basic Information

  • Chemical Name : 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-
  • CAS Number : 42939-86-6
  • Molecular Formula : C14H11N5O4
  • Molecular Weight : 313.274 g/mol
  • LogP : 2.38 (indicating moderate lipophilicity)

Physical Properties

PropertyValue
Boiling PointPredicted 217.3 °C
Density1.66 g/cm³
pKaPredicted 0.84

Antimicrobial Activity

Research indicates that derivatives of pyridinecarbonitriles exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 3-Pyridinecarbonitrile effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.

Antioxidant Properties

The compound has also shown potential as an antioxidant. In vitro assays revealed that it scavenges free radicals, which may contribute to its protective effects against oxidative stress-related cellular damage . This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have indicated that 3-Pyridinecarbonitrile exhibits selective cytotoxic effects. For instance, studies reported IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a potential role in cancer therapy . Further investigation into its mechanism revealed that it induces apoptosis through the mitochondrial pathway.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 3-Pyridinecarbonitrile against a panel of pathogens. The results showed a significant reduction in bacterial counts when treated with the compound compared to untreated controls. This study highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Antioxidant Activity Assessment

A comprehensive study evaluated the antioxidant capacity of the compound using various assays, including DPPH and ABTS radical scavenging tests. The findings demonstrated a strong correlation between concentration and antioxidant activity, suggesting that this compound could be beneficial in formulations aimed at reducing oxidative stress.

Synthesis Methods

The synthesis of 3-Pyridinecarbonitrile involves several steps, typically starting from readily available pyridine derivatives. A common synthetic route includes:

  • Formation of Azo Compound : Reacting a suitable aromatic amine with a diazonium salt.
  • Cyclization : Introducing cyano groups through nucleophilic substitution.
  • Hydroxylation : Using hydroxylating agents to introduce hydroxyl groups at specific positions.

Potential Applications

Given its biological activities, 3-Pyridinecarbonitrile has potential applications in:

  • Pharmaceutical Development : As a scaffold for designing new antimicrobial and anticancer drugs.
  • Cosmetic Industry : Due to its antioxidant properties, it could be incorporated into skincare formulations aimed at combating oxidative damage.

Chemical Reactions Analysis

Reduction Reactions of the Azo Group

The azo linkage (-N=N-) is redox-active and undergoes reduction under controlled conditions:

Reducing Agent Product Conditions Yield Reference
Sodium dithionite (Na₂S₂O₄)Primary amines (-NH₂)Aqueous alkaline medium, 60°C85–92%
Zinc/HClHydrazine derivative (-NH-NH-)Ethanol reflux, 2 hrs78%
Catalytic hydrogenation (H₂/Pd-C)Amines with nitro → amino group40 psi H₂, room temperature95%

Mechanism :
The azo group reduces in a stepwise manner:

-N=N-2 e-NH-NH-2 e2 -NH2\text{-N=N-} \xrightarrow{\text{2 e}^-} \text{-NH-NH-} \xrightarrow{\text{2 e}^-} \text{2 -NH}_2

Selectivity depends on the reducing agent strength and solvent system.

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring undergoes nucleophilic attacks, particularly at the 2- and 4-positions:

Nucleophile Reaction Site Product Conditions Yield Reference
Hydroxylamine (NH₂OH)C-4Pyridine-N-oxideDMF, 80°C, 6 hrs65%
Thiophenol (C₆H₅SH)C-22-(Phenylthio)pyridineK₂CO₃, DMSO, 100°C72%

Key Factor : The nitrile group at C-3 directs electrophilic substitution to adjacent positions .

Nitro Group Reduction

The nitro (-NO₂) group on the nitrophenyl moiety is reducible to amino (-NH₂):

Reducing System Product Conditions Notes Reference
Fe/HCl-NH₂Ethanol, reflux, 4 hrsRequires acidic pH
SnCl₂/HCl-NH₂0–5°C, 2 hrsPrevents over-reduction

Application : The resulting amino derivative serves as an intermediate for coupling with diazonium salts in dye synthesis.

Hydroxyl Group Functionalization

The hydroxyl (-OH) group at C-6 participates in:

  • Esterification :

    \text{-OH} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{-OAc} \quad (\text{Yield: 88%})

    Used to protect the hydroxyl group during further modifications.

  • Alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in basic media to form ethers (-OR).

Cyano Group Reactivity

The nitrile (-CN) undergoes hydrolysis and cyclization:

Reaction Reagents Product Conditions Reference
Acidic hydrolysisH₂SO₄ (conc.)Carboxylic acid (-COOH)120°C, 8 hrs
Basic hydrolysisNaOH/H₂O₂Amide (-CONH₂)80°C, 12 hrs

Azo-Coupling Reactions

The compound acts as a diazo component in synthesizing bis-azo dyes:

Coupling Partner Product Application Reference
β-NaphtholOrange-red dyeTextile pigment
ResorcinolpH-sensitive dyeAnalytical indicator

Optimization : Coupling occurs optimally at pH 8–9 and 0–5°C to prevent diazonium salt decomposition.

Stability Under Oxidative Conditions

The compound degrades under strong oxidation:

Oxidizing Agent Degradation Products Conditions Reference
KMnO₄/H₂SO₄CO₂, NH₃, NO₃⁻100°C, 2 hrs
H₂O₂/UV lightFragmented aromatic ringsPhotolysis, 6 hrs

Biological Interactions

While not a direct chemical reaction, the compound interacts with biomolecules:

  • Protein Binding : Forms hydrogen bonds with serum albumin via -OH and -CN groups (Kd = 1.2 μM).

  • Enzyme Inhibition : Competitively inhibits cytochrome P450 3A4 (IC₅₀ = 18 μM) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azo Substituents

  • 5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile Key Difference: The arylazo group here is 4-chloro-2-nitrophenyl instead of 2-methyl-4-nitrophenyl. This compound (CAS 12755) is commercially used as Disperse Yellow 211 in textiles, highlighting its superior thermal stability .
  • ACHP (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) Key Difference: Replaces the azo group with a cyclopropylmethoxy-hydroxyphenyl moiety. Impact: ACHP lacks chromophoric azo groups but shows potent biological activity, including BRCA1 mutation-related anticancer effects. Its piperidinyl and aminopyridine groups enhance binding to DNA repair enzymes, unlike the azo-containing target compound .

Fluorescent 3-Pyridinecarbonitrile Derivatives

  • High-Efficiency Sky Blue-To-Green Emitters Key Difference: Derivatives in this class (e.g., Masuda et al., 2019) incorporate rigid π-conjugated systems without azo groups. Impact: The target compound’s azo group quenches fluorescence due to non-radiative decay, whereas Masuda’s derivatives achieve 18% external quantum efficiency in OLEDs via optimized charge transfer .

Vasodilatory 3-Pyridinecarbonitrile Derivatives

  • 2-Alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles
    • Key Difference : Benzimidazole substituents instead of arylazo groups.
    • Impact : These derivatives (e.g., compounds 382–385) exhibit IC₅₀ values of 0.145–0.214 mM for vasodilation, outperforming the standard prazosin (IC₅₀ = 0.487 mM). The target compound’s azo group likely reduces bioactivity due to metabolic instability .

Spectroscopic Behavior

  • Hydrogen Bonding: The target compound’s hydroxy and nitro groups participate in strong intermolecular hydrogen bonds, similar to 3-pyridinecarbonitrile-pentachlorophenol complexes (). However, its azo group introduces additional π-π stacking interactions, red-shifting UV-Vis absorption compared to non-azo derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this azo-functionalized pyridinecarbonitrile derivative?

  • Methodology : Azo coupling reactions under reflux conditions are typically employed. For example, condensation of substituted aldehydes with cyanoacetamide derivatives in ethanol or DMF, using ammonium acetate as a catalyst, followed by azo bond formation via diazotization with nitrophenyl derivatives. Reaction optimization often involves varying solvents (e.g., ethanol vs. DMF) and temperature (80–120°C) to improve yield .
  • Key Data : Typical yields range from 57% to 68% in multi-step syntheses. Crystallization from DMF/ethanol (1:2) is critical for purity .

Q. How is the structure of this compound confirmed experimentally?

  • Methodology : Use spectroscopic techniques:

  • IR : Confirm nitrile (C≡N) stretch at ~2,220 cm⁻¹ and carbonyl (C=O) at ~1,720 cm⁻¹ .
  • NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.4 ppm). For example, the ¹H NMR of related compounds shows a singlet for the azo-linked methyl group at δ 2.37 ppm .
  • MS : Molecular ion peaks (e.g., m/z 386 [M⁺]) align with calculated molecular weights .

Q. What are the reported biological activities of structurally similar pyridinecarbonitriles?

  • Methodology : Evaluate in vitro anticancer or antimicrobial assays. For example:

  • Pyridine derivatives with azo groups show IC₅₀ values of 5–20 µM against human cancer cell lines (e.g., MCF-7) via topoisomerase inhibition .
  • Nitro and cyano substituents enhance bioactivity by improving membrane permeability .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Steric Effects : Bulky groups (e.g., 2-methyl-4-nitrophenyl) reduce reaction yields due to hindered azo coupling. Computational modeling (DFT) can predict steric clashes .
  • Electronic Effects : Electron-withdrawing nitro groups enhance electrophilic azo bond stability but may reduce solubility. Hammett constants (σ) correlate with reaction rates .
    • Data Contradiction : Some studies report conflicting solubility trends for nitro-substituted derivatives, requiring solvent polarity adjustments .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

  • Methodology :

  • Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent shifts (e.g., keto-enol tautomerism) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments. For example, HSQC can link the hydroxyl proton (δ 9.59 ppm) to its carbon .
    • Case Study : A study reported conflicting ¹³C NMR values for the pyridine ring (δ 135–154 ppm), resolved via X-ray crystallography confirming the keto form dominates .

Q. What strategies mitigate decomposition during prolonged storage or biological assays?

  • Methodology :

  • Stabilization : Store under inert gas (N₂) at –20°C. Add antioxidants (e.g., BHT) to prevent azo bond cleavage .
  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability .

Q. How does the azo group’s redox behavior impact its mechanism of action in biological systems?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry reveals reduction peaks at –0.3 to –0.5 V (vs. Ag/AgCl), indicating intracellular reduction to amines, which may generate reactive oxygen species (ROS) .
  • Biological Validation : ROS detection assays (e.g., DCFH-DA) confirm oxidative stress in treated cancer cells .

Methodological Challenges and Solutions

Q. Why do some synthetic routes produce low yields despite optimized conditions?

  • Analysis : Competing side reactions (e.g., hydrolysis of nitrile to amide) occur in polar solvents. Switching to aprotic solvents (e.g., THF) and lowering reaction temperatures (40–60°C) improves selectivity .

Q. How can computational tools guide the design of derivatives with improved pharmacokinetics?

  • Approach :

  • ADMET Prediction : Software like SwissADME predicts logP (optimal range: 2–3) and bioavailability. For this compound, logP ≈ 2.5 suggests moderate permeability .
  • Docking Studies : Target pyridinecarbonitriles to ATP-binding sites (e.g., EGFR kinase) to prioritize derivatives with stronger hydrogen-bonding motifs .

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